molecular formula C16H24N2O3 B4745874 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide

2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide

Cat. No. B4745874
M. Wt: 292.37 g/mol
InChI Key: MTQZDAKWUUXVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as URB597, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the degradation of endocannabinoids. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have a range of physiological and biochemical effects. In

Mechanism of Action

2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide works by inhibiting FAAH, an enzyme that is responsible for the degradation of endocannabinoids. Endocannabinoids are neurotransmitters that bind to cannabinoid receptors in the body, which are involved in a range of physiological processes, including pain, mood, and appetite. By inhibiting FAAH, 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide increases the levels of endocannabinoids in the body, which can have a range of physiological and biochemical effects.
Biochemical and Physiological Effects
2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have a range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It can also modulate the endocannabinoid system, which is involved in reward processing and addiction. Additionally, 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to protect neurons from oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. Additionally, 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, there are also some limitations to using 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide. One area of interest is the potential use of 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide as a treatment for drug addiction. Studies have shown that 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide can modulate the endocannabinoid system, which is involved in reward processing and addiction. Additionally, 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have analgesic, anxiolytic, and antidepressant effects, which could be useful in treating addiction. Another area of interest is the potential use of 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide as a treatment for neurodegenerative diseases. 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to protect neurons from oxidative stress and inflammation, making it a potential treatment for diseases such as Alzheimer's and Parkinson's disease. Finally, there is also interest in developing more selective FAAH inhibitors, which could have fewer off-target effects and be more useful in studying the endocannabinoid system.

Scientific Research Applications

2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been studied for its potential as a treatment for drug addiction, as it can modulate the endocannabinoid system, which is involved in reward processing and addiction. Additionally, 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as it can protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

2,6-dimethoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-13-7-5-8-14(21-2)15(13)16(19)17-9-6-12-18-10-3-4-11-18/h5,7-8H,3-4,6,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQZDAKWUUXVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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